2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 915935-49-8
VCID: VC21514584
InChI: InChI=1S/C14H18BrN3O2/c1-11(19)18-8-6-17(7-9-18)10-14(20)16-13-4-2-12(15)3-5-13/h2-5H,6-10H2,1H3,(H,16,20)
SMILES: CC(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)Br
Molecular Formula: C14H18BrN3O2
Molecular Weight: 340.22g/mol

2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide

CAS No.: 915935-49-8

Cat. No.: VC21514584

Molecular Formula: C14H18BrN3O2

Molecular Weight: 340.22g/mol

* For research use only. Not for human or veterinary use.

2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide - 915935-49-8

Specification

CAS No. 915935-49-8
Molecular Formula C14H18BrN3O2
Molecular Weight 340.22g/mol
IUPAC Name 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide
Standard InChI InChI=1S/C14H18BrN3O2/c1-11(19)18-8-6-17(7-9-18)10-14(20)16-13-4-2-12(15)3-5-13/h2-5H,6-10H2,1H3,(H,16,20)
Standard InChI Key BALWIMWWKIBASS-UHFFFAOYSA-N
SMILES CC(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)Br
Canonical SMILES CC(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)Br

Introduction

Structural Characterization and Chemical Properties

2-(4-Acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide features several key structural elements that contribute to its chemical behavior. The molecule contains a piperazine ring with an acetyl group at the 4-position, while the 1-position connects to an acetamide linker that terminates with a 4-bromophenyl group. This arrangement creates a molecule with multiple functional groups capable of various interactions.

The molecular structure can be analyzed by examining its key components:

  • A piperazine heterocycle (six-membered ring containing two nitrogen atoms)

  • An acetyl group (CH₃CO-) attached to one nitrogen of the piperazine

  • An acetamide linkage (-CH₂CONH-) attached to the other nitrogen of piperazine

  • A 4-bromophenyl group (phenyl ring with bromine at para position)

The structural similarity to 2-(4-acetylpiperazin-1-yl)-N-(4-cyclopropylpyridin-3-yl)acetamide suggests comparable physical properties, with differences primarily arising from the replacement of the cyclopropylpyridine moiety with a bromophenyl group . Similar compounds like N-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)-2-sulfanylideneacetamide have a reported molecular weight of 342.26 g/mol , suggesting our target compound would have a similar range of molecular weight.

Physical Properties

Based on structural analogs, 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide likely exists as a crystalline solid at room temperature. The presence of the bromine atom contributes significantly to its molecular weight and influences its solubility profile. The compound likely demonstrates:

  • Moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chloroform

  • Limited water solubility due to the presence of the hydrophobic bromophenyl group

  • Potential hydrogen bonding capabilities through the amide functionality

Spectroscopic Characteristics

Spectroscopic analysis would be vital for confirming the structure of 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide. Based on similar compounds, the following spectroscopic features would be expected:

Infrared Spectroscopy

Key absorption bands would likely include:

  • 3200-3400 cm⁻¹ (NH stretching of the amide)

  • 1650-1680 cm⁻¹ (C=O stretching of both amide groups)

  • 1580-1600 cm⁻¹ (aromatic C=C stretching)

  • 750-800 cm⁻¹ (C-Br stretching)

NMR Spectroscopy

¹H NMR would likely show characteristic signals for:

  • Acetyl methyl protons (singlet at approximately δ 2.0-2.2 ppm)

  • Piperazine ring protons (multiplets at approximately δ 2.4-3.6 ppm)

  • Methylene protons adjacent to the amide (singlet at approximately δ 3.0-3.5 ppm)

  • Aromatic protons (doublets at approximately δ 7.4-7.6 ppm)

  • Amide NH proton (broad singlet at approximately δ 9.0-10.0 ppm)

Synthetic Methodologies

The synthesis of 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide would likely involve a multi-step process, drawing from established synthetic routes for similar compounds.

Proposed Synthetic Routes

Based on analogous compounds from the available literature, a potential synthetic pathway could involve:

  • Acetylation of piperazine to obtain 1-acetylpiperazine

  • Alkylation of 1-acetylpiperazine with an appropriate α-haloacetic acid ester

  • Hydrolysis of the ester to obtain the corresponding acid

  • Activation of the carboxylic acid and subsequent coupling with 4-bromoaniline to form the target amide

Key Reaction Conditions

The synthesis would likely require careful control of reaction conditions, particularly during the coupling step. Methods commonly employed for similar acetamide formations include:

  • Carbodiimide coupling (e.g., EDC/HOBt or DCC)

  • Acid chloride formation followed by aminolysis

  • Mixed anhydride methods

From related compounds like those described in search result , reaction conditions typically involve:

  • Use of solvents like DMF or acetone

  • Base catalysts such as potassium carbonate or pyridine

  • Reflux conditions for several hours followed by aqueous workup and purification

Structural Relationships to Known Compounds

2-(4-Acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide shares structural similarities with several compounds found in the chemical literature, which may provide insights into its properties and potential applications.

Relationship to N-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)-2-sulfanylideneacetamide

The compound N-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)-2-sulfanylideneacetamide, documented in search result , shares the core N-(4-bromophenyl) and piperazine moieties but differs in:

  • Having a methyl group at the piperazine instead of an acetyl group

  • Containing a sulfanylidene (thioxo) group instead of a simple methylene between the piperazine and the carbonyl

These structural differences would likely result in distinct hydrogen bonding patterns and potentially different biological activities .

Relationship to 2-(4-acetylpiperazin-1-yl)-N-(4-cyclopropylpyridin-3-yl)acetamide

The compound 2-(4-acetylpiperazin-1-yl)-N-(4-cyclopropylpyridin-3-yl)acetamide described in search result contains identical 2-(4-acetylpiperazin-1-yl)acetamide functionality but differs in the aromatic portion:

  • 4-cyclopropylpyridin-3-yl group instead of 4-bromophenyl

  • Nitrogen-containing heterocycle versus halogenated phenyl ring

This structural analog has a reported molecular weight of 302.37 g/mol , whereas the target compound would have a different molecular weight due to the presence of bromine instead of the cyclopropylpyridine moiety.

Analytical Characterization Methods

The complete characterization of 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide would require multiple analytical techniques to confirm its structure and purity.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would be essential for assessing the purity of the target compound. Based on related molecules, the following conditions might be appropriate:

  • Reversed-phase C18 column

  • Mobile phase comprising acetonitrile/water with 0.1% formic acid

  • UV detection at 254 nm and 280 nm

Mass Spectrometry

Mass spectrometry would provide crucial information about molecular weight and fragmentation patterns. Based on similar compounds described in search result , the following parameters would be applicable:

  • Electrospray ionization (ESI) in positive mode

  • Characteristic mass fragments corresponding to the loss of the acetyl group

  • Isotope pattern reflecting the presence of bromine (distinctive M and M+2 peaks in approximately equal intensity)

Research Status and Future Directions

Research specific to 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide appears limited in the current scientific literature. This presents several opportunities for future investigations:

Synthesis and Full Characterization

A comprehensive synthetic route with full spectroscopic characterization represents an important research direction. This would involve:

  • Optimization of synthetic pathways

  • Complete spectroscopic analysis (NMR, IR, MS, UV)

  • X-ray crystallography to confirm three-dimensional structure

  • Stability studies under various conditions

Biological Evaluation

Evaluation of the biological properties of 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide would be valuable, particularly focusing on:

  • Antimicrobial screening against a panel of pathogens

  • Enzyme inhibition assays

  • Receptor binding studies

  • Cytotoxicity evaluation against various cell lines

Computational Studies

Computational analysis could provide insights into:

  • Preferred molecular conformations

  • Potential binding modes with biological targets

  • Physicochemical property predictions

  • Structure-activity relationship models

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